molecular formula C15H22N4O3S B2963440 7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione CAS No. 316360-57-3

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione

Cat. No.: B2963440
CAS No.: 316360-57-3
M. Wt: 338.43
InChI Key: VAXQRQMFCSGJEH-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione is a synthetic compound with the molecular formula C15H22N4O3S and a molecular weight of 338432 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hexyl halide, followed by the introduction of a methyl group at the 3-position. The final step involves the addition of a 2-oxopropylsulfanyl group at the 8-position under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Hexyl-3-methylxanthine: Similar in structure but lacks the 2-oxopropylsulfanyl group.

    8-(2-Oxopropylsulfanyl)purine-2,6-dione: Similar but without the hexyl and methyl groups.

Uniqueness

7-Hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione is unique due to the combination of its hexyl, methyl, and 2-oxopropylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-4-5-6-7-8-19-11-12(16-15(19)23-9-10(2)20)18(3)14(22)17-13(11)21/h4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXQRQMFCSGJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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